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molecular formula C11H8N2 B183711 1H-Perimidine CAS No. 204-02-4

1H-Perimidine

Cat. No. B183711
M. Wt: 168.19 g/mol
InChI Key: AAQTWLBJPNLKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922086

Procedure details

95.0 g of formic acid are added to 15.8 g of 1,8-diaminonaphthalene and the mixture is stirred at reflux temperature (100° C.) for 1 hour. Then 200 ml of water are added, and the mixture is cooled to 15-20° C. and adjusted to a pH of 8.5 by addition of 25% strength by weight ammonia. It is cooled to 10° C. and subsequently stirred at 10° C. for 1 hour. The product which is precipitated is isolated by filtration, washed with water and dried in vacuo at 800 C.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](O)=O.[NH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[NH2:15])[CH:8]=[CH:7][CH:6]=1.N>O>[NH:4]1[C:5]2=[C:14]3[C:9](=[CH:8][CH:7]=[CH:6]2)[CH:10]=[CH:11][CH:12]=[C:13]3[N:15]=[CH:1]1

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
15.8 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC(=C12)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 15-20° C.
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 10° C.
STIRRING
Type
STIRRING
Details
subsequently stirred at 10° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product which is precipitated
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 800 C

Outcomes

Product
Name
Type
Smiles
N1C=NC2=CC=CC3=CC=CC1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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